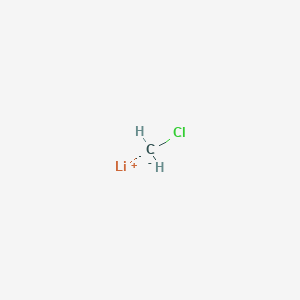

Lithium, (chloromethyl)-

Description

Conceptual Framework of Lithium Carbenoids

Organometallic compounds that feature a metal atom and at least one electronegative element, typically a halogen, attached to the same carbon atom are known as α-haloorganolithium carbenoids. nih.gov The term "carbenoid" was first introduced by Closs and Moss to describe species that exhibit reactivity "qualitatively analogous to those of carbenes without necessarily being free divalent carbon species". nih.gov These reagents are not free carbenes, but their chemical behavior often mimics that of these highly reactive intermediates. nih.gov

The reactivity of α-haloorganolithium carbenoids is closely related to that of singlet carbenes. scielo.br A carbene is a neutral molecule with a carbon atom that has a valence of two and two unshared valence electrons. wikipedia.org Carbenes are classified as either singlet or triplet based on their electronic structure. wikipedia.org Singlet carbenes possess a pair of electrons in a non-bonding sp² hybrid orbital and a vacant p-orbital, which confers both nucleophilic and electrophilic character, respectively. scielo.bryoutube.com

Similarly, α-haloorganolithium carbenoids are considered ambiphilic. nih.gov The carbon atom is bonded to both an electropositive metal (lithium) and an electronegative halogen. rsc.org This arrangement creates a species that behaves like a singlet carbene. scielo.br A key similarity is their participation in concerted, stereospecific reactions, such as the formation of cyclopropanes from alkenes, which is a hallmark of singlet carbene reactivity. scielo.brlibretexts.org The generation of carbenoids through controlled exchange reactions provides a safer and more predictable alternative to methods for generating free carbenes, such as the photolysis of diazo compounds, which can produce a mixture of singlet and triplet states. scielo.br

The dual reactivity of α-haloorganolithium carbenoids is a defining characteristic, stemming from the simultaneous presence of an electron-donating metal and an electron-withdrawing halogen on the same carbon atom. nih.govrsc.org This "ambiphilicity" allows them to act as either nucleophiles or electrophiles depending on the reaction conditions. nih.govmasterorganicchemistry.com

Two primary factors govern this reactivity switch: the nature of the metal and the temperature. rsc.org

Nature of the Metal: Carbenoids of highly electropositive metals, such as lithium, predominantly exhibit nucleophilic behavior. rsc.org The significant ionic character of the carbon-lithium bond localizes negative charge on the carbon, making it a potent nucleophile. nih.govlibretexts.org In contrast, carbenoids of less electropositive metals like zinc tend to be more electrophilic. nih.gov

Temperature: Temperature plays a critical role in the reactivity of lithium carbenoids. nih.gov At low temperatures (e.g., -78 °C), their nucleophilic character is dominant, and they readily add to various electrophiles. nih.govresearchgate.net As the temperature increases, their electrophilic nature becomes more pronounced, often leading to instability and decomposition through α-elimination. nih.govscielo.br This process involves an intramolecular interaction between the lithium and the halogen, resulting in the formation of a lithium halide and a free carbene. scielo.br

Due to their excellent nucleophilicity, lithium and magnesium carbenoids are primarily used as carbanion equivalents in synthetic chemistry. nih.gov

Historical Perspectives on α-Chloromethyllithium Research

The foundational concepts of carbenoid chemistry were established through the pioneering work of Gert Köbrich and his colleagues in the 1960s. nih.govscielo.br Early investigations revealed that α-chlorovinyllithium compounds were stable at very low temperatures (–105 °C) and could be trapped with electrophiles like carbon dioxide. scielo.br

However, the simplest α-haloorganolithiums, such as (chloromethyl)lithium, proved to be exceptionally unstable, undergoing rapid α-elimination even at temperatures as low as -130 °C. scielo.br This instability was a significant hurdle for their synthetic application. In the 1960s and 1970s, Villieras and his group suggested that this decomposition occurs via an intramolecular coordination between the lithium atom and the halogen, which facilitates the elimination to form a carbene and lithium chloride. scielo.br

A major breakthrough came in the 1980s from the work of Donald S. Matteson and his collaborators. They developed a method for the efficient in situ generation and capture of (chloromethyl)lithium at a practical temperature of -78 °C. acs.orgacs.org By adding n-butyllithium to a mixture of an iodo- or bromo-chloromethane and a boronic ester in tetrahydrofuran (B95107), they could effectively generate the carbenoid and immediately trap it with the boronic ester before it could decompose. acs.orgacs.orgmdpi.comacs.org This discovery unlocked the synthetic potential of (chloromethyl)lithium, particularly in homologation chemistry.

Significance of α-Chloromethyllithium in Homologation Chemistry

(Chloromethyl)lithium is a premier reagent for one-carbon homologation, which is the extension of a carbon chain by a single methylene (B1212753) (-CH₂) unit. nih.govdntb.gov.ua Its utility stems from its ability to act as a nucleophilic methylene source that can be introduced into a wide variety of electrophilic substrates. researchgate.net

The most prominent application is the Matteson homologation of boronic esters. mdpi.comnrochemistry.com In this reaction, (chloromethyl)lithium adds to the boron atom of a boronic ester, forming a boronate complex. mdpi.com This is followed by a 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon, effectively inserting a CH₂ group into the carbon-boron bond. mdpi.comnrochemistry.com This methodology is highly efficient and stereospecific, allowing for the controlled, iterative growth of carbon chains. frontiersin.org

Beyond boronic esters, (chloromethyl)lithium is widely used to homologate other carbon electrophiles. researchgate.net Its reaction with aldehydes and ketones produces chlorohydrins, which are versatile intermediates that can be converted to epoxides. scielo.brthieme-connect.comrsc.orgrsc.org Similarly, it reacts with imines to form chloroaziridines and with Weinreb amides to yield α-chloroketones. scielo.brnih.gov The high chemoselectivity of (chloromethyl)lithium is noteworthy; it can react with highly electrophilic centers even in the presence of other sensitive functional groups like nitriles and esters. nih.gov This reliability and versatility have established (chloromethyl)lithium as an indispensable tool in contemporary organic synthesis, including in the construction of complex natural products like fumagillol. scielo.brscielo.br

Data Tables

Table 1: Reactivity of (Chloromethyl)lithium with Various Electrophiles

| Electrophile Class | Specific Example | Product Type | Reference(s) |

| Boronic Esters | Alkyl/Aryl Boronic Esters | Homologated Boronic Esters | mdpi.com, nrochemistry.com, acs.org |

| Aldehydes | Aromatic Aldehydes | Chlorohydrins | thieme-connect.com, nih.gov, organic-chemistry.org |

| Ketones | Cyclic Enones | Chlorohydrins | scielo.br, scielo.br |

| Imines | Trifluoroacetimidoyl Chlorides | α-Chloroaziridines | nih.gov |

| Amides | Weinreb Amides | α-Chloroketones | scielo.br |

| Isocyanates | Aliphatic/Aromatic Isocyanates | α-Chloroacetamides | scielo.br |

| Halostannanes | Tributyltin Chloride | α-Chloromethyl Stannanes | rsc.org |

Table 2: Common Generation Methods for (Chloromethyl)lithium

| Precursor | Reagent | Conditions | Notes | Reference(s) |

| Chloroiodomethane (B1360106) (ClCH₂I) | n-Butyllithium | THF, -78 °C | Efficient halogen-metal exchange. Used in the presence of an electrophile (e.g., boronic ester). | mdpi.com, acs.org, acs.org |

| Bromochloromethane (B122714) (BrCH₂Cl) | n-Butyllithium | THF, -78 °C | Halogen-metal exchange. | mdpi.com, acs.org |

| Dichloromethane (B109758) (CH₂Cl₂) | n-Butyllithium | THF, -100 °C | Deprotonation. Requires very low temperatures. | mdpi.com |

| Bromochloromethane (BrCH₂Cl) | Lithium Powder (sonication) | THF | In situ formation via sonochemical Barbier-type reaction. | rsc.org, rsc.org |

Properties

CAS No. |

18645-12-0 |

|---|---|

Molecular Formula |

CH2ClLi |

Molecular Weight |

56.4 g/mol |

IUPAC Name |

lithium;chloromethane |

InChI |

InChI=1S/CH2Cl.Li/c1-2;/h1H2;/q-1;+1 |

InChI Key |

VQEVKEKJZVEGPH-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[CH2-]Cl |

Origin of Product |

United States |

Synthetic Methodologies for α Chloromethyllithium Generation

In Situ Generation Strategies

Due to its inherent instability, α-chloromethyllithium is almost exclusively prepared and used in situ. This approach minimizes decomposition and allows for efficient trapping with a co-present electrophile.

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a cornerstone for the generation of α-chloromethyllithium. This method relies on the reaction of a dihalomethane precursor with a strong organolithium base at low temperatures. The rate of exchange typically follows the trend I > Br > Cl, making iodo- and bromochloromethane (B122714) the most effective precursors. wikipedia.orgharvard.edu

The choice of dihalomethane precursor is critical for the successful generation of α-chloromethyllithium. Chloroiodomethane (B1360106) (ClCH₂I) and bromochloromethane (BrCH₂Cl) are the most commonly employed starting materials. researchgate.net The greater reactivity of the iodine and bromine atoms in the halogen-lithium exchange process allows for the selective formation of the desired lithium carbenoid at temperatures that mitigate its rapid decomposition. wikipedia.org For instance, the reaction of bromochloromethane with lithium in tetrahydrofuran (B95107) under sonication has been shown to produce the corresponding α-chlorohydrin in excellent yields when a carbonyl compound is present to trap the in situ generated (chloromethyl)lithium. rsc.org

The selection of the appropriate lithiation reagent is paramount to achieving high efficiency in the halogen-lithium exchange. Commercially available and widely used reagents include n-butyllithium (n-BuLi) and methyllithium-lithium bromide (MeLi·LiBr) complexes. researchgate.netwikipedia.org

n-Butyllithium is a powerful and common reagent for this transformation. wikipedia.org The reaction of n-BuLi with bromochloromethane or chloroiodomethane proceeds rapidly at low temperatures, typically around -78 °C, to afford α-chloromethyllithium. researchgate.net

The methyllithium-lithium bromide complex (MeLi·LiBr) is another effective reagent for this purpose. researchgate.netchemicalbook.com The presence of lithium bromide in the complex can have a stabilizing effect on the generated organolithium species. researchgate.net Most commercially available methyllithium (B1224462) is, in fact, a complex with lithium bromide, formed during its synthesis from methyl bromide and lithium metal. wikipedia.orgorgsyn.org This complex has been successfully used to generate (chloromethyl)lithium from chloroiodomethane for subsequent reactions with electrophiles like aldehydes and ketones. researchgate.net

| Precursor | Lithiation Reagent | Typical Conditions | Reference |

| Chloroiodomethane | n-Butyllithium | THF, -78 °C | researchgate.net |

| Bromochloromethane | n-Butyllithium | THF, -78 °C | rsc.org |

| Chloroiodomethane | Methyllithium-Lithium Bromide | Diethyl ether, low temp. | researchgate.net |

Deprotonation-Based Methods

An alternative, though less commonly documented, approach to α-chloromethyllithium involves the direct deprotonation of a suitable precursor. This method requires a strong, sterically hindered base to selectively remove a proton from a dihalomethane. Dichloromethane (B109758) (CH₂Cl₂) is a potential precursor for this strategy.

While direct deprotonation of dichloromethane to form (chloromethyl)lithium is challenging due to the low acidity of the C-H bonds, the use of highly reactive and non-nucleophilic bases like lithium diisopropylamide (LDA) can, in principle, effect this transformation. LDA is well-known for its ability to deprotonate weakly acidic protons, particularly in the formation of kinetic enolates from carbonyl compounds. youtube.com The successful deprotonation of dihalomethanes has been demonstrated in the context of generating other carbenoids, often requiring strictly controlled conditions. researchgate.net The reaction of chloroiodomethane with LDA has been utilized to form the corresponding carbenoid in flow chemistry systems. researchgate.net However, detailed studies focusing specifically on the generation of (chloromethyl)lithium from dichloromethane via deprotonation are not extensively reported in the literature. The competing halogen-lithium exchange and the potential for side reactions often make this a less favorable route compared to the halogen-lithium exchange with iodo- or bromochloromethane.

Advanced Generation Techniques

The extreme reactivity and instability of α-chloromethyllithium have spurred the development of advanced techniques that offer precise control over reaction parameters, thereby enhancing the efficiency and safety of its generation and subsequent reactions.

Flow Chemistry and Microreactor Technology for Highly Unstable Intermediates

Flow chemistry, utilizing microreactors, has emerged as a powerful tool for handling highly unstable intermediates like α-chloromethyllithium. researchgate.netbeilstein-journals.org These systems offer significant advantages over traditional batch processes, including:

Precise Residence Time Control: Microreactors allow for extremely short reaction times, on the order of milliseconds, which is crucial for generating and immediately trapping highly reactive species before they can decompose. beilstein-journals.org

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables rapid and efficient heat dissipation, allowing for better temperature control of highly exothermic reactions. beilstein-journals.org

Improved Safety: The small reaction volumes inherent to microreactors minimize the risks associated with handling pyrophoric and unstable reagents.

The generation of chloroiodomethyllithium carbenoid and its subsequent reaction with carbonyl compounds has been successfully demonstrated in a flow microreactor system. researchgate.net This approach showcased the ability of flow technology to prolong the lifetime of the lithiated carbenoid, even at temperatures as high as -20 °C, a significant improvement over the cryogenic conditions typically required in batch synthesis. researchgate.netamanote.com This enhanced stability and control in flow systems allows for highly chemoselective transformations, enabling the synthesis of polyfunctionalized molecules that are difficult to access through conventional methods. beilstein-journals.org

| Technique | Advantages | Application Example | Reference |

| Flow Chemistry/Microreactors | Precise residence time control, enhanced heat/mass transfer, improved safety | Generation of chloroiodomethyllithium and reaction with carbonyls at -20 °C | researchgate.netamanote.com |

Barbier-Type Conditions for Enhanced Efficiency

The Barbier reaction offers a significant methodological advantage for the generation of organometallic reagents by producing the reactive species in situ. This approach is distinct from the Grignard reaction, where the organometallic reagent is prepared separately before its use. wikipedia.org The Barbier reaction involves an alkyl halide, a carbonyl group, and a metal, such as magnesium, zinc, tin, or samarium, in a one-pot process. wikipedia.orgnih.govorganic-chemistry.org This operational simplicity and the ability to use relatively inexpensive and sometimes water-insensitive metals make it an efficient and appealing strategy in synthetic chemistry. wikipedia.orgias.ac.in

A notable advancement in enhancing the efficiency and chemoselectivity of reactions involving (chloromethyl)lithium analogues is the use of a mixed lithium-magnesium carbenoid, (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl). organic-chemistry.org This reagent demonstrates remarkable stability and high chemoselectivity in reactions with aromatic aldehydes that contain a wide array of functional groups. organic-chemistry.org The use of ClCH₂MgCl·LiCl allows for the synthesis of functionalized aromatic chlorohydrins in high yields without the need for protecting groups, which contributes to a more efficient and sustainable chemical process. organic-chemistry.org

The reactions are conducted under mild conditions, typically from -78 °C to room temperature, and result in high conversions with minimal formation of byproducts. organic-chemistry.org The stability and reactivity of these magnesium-based carbenoids effectively address the challenges of thermal decomposition often associated with their pure lithium counterparts. organic-chemistry.org

Table 1: Synthesis of Aromatic Chlorohydrins using ClCH₂MgCl·LiCl organic-chemistry.org This table is interactive. You can sort and filter the data.

| Aldehyde Substrate | Functional Group Tolerated | Yield (%) |

|---|---|---|

| Benzaldehyde (B42025) | None | 92 |

| 4-Methoxybenzaldehyde | Methoxy | 95 |

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl | 96 |

| 4-Cyanobenzaldehyde | Cyano (Nitrile) | 85 |

| Methyl 4-formylbenzoate | Ester | 91 |

| 4-Acetylbenzaldehyde | Ketone | 88 |

| 4-Formylbenzamide | Amide | 80 |

Stereoselective Generation Approaches

The generation of α-chloromethyllithium and its derivatives in a stereoselective manner is crucial for the asymmetric synthesis of complex chiral molecules. Methodologies that control the stereochemistry of these reactive carbenoids enable the construction of specific stereoisomers, which is of paramount importance in fields such as medicinal chemistry and materials science. Approaches often involve the use of chiral auxiliaries or substrates to direct the stereochemical outcome of the carbenoid formation or its subsequent reactions.

The metal-tin exchange, specifically tin-lithium exchange, is a reliable and powerful method for the generation of a variety of organolithium reagents from organostannane precursors. umich.edu This transmetallation reaction is typically rapid, even at very low temperatures (e.g., -100 °C), and has the advantage of not producing potentially reactive byproducts like the alkyl halides that result from lithium-halogen exchange. umich.edu The equilibrium of the reaction generally favors the formation of the more stable organolithium compound. umich.edu

In the context of stereoselective synthesis, this method can be adapted to generate chiral α-chloromethyllithium carbenoids. The strategy relies on the synthesis of an enantiomerically enriched α-chloro-α-stannylmethane precursor. By starting with a chiral organostannane, the subsequent tin-lithium exchange with an alkyllithium reagent, such as n-butyllithium, can proceed with retention of configuration at the carbon center, thereby transferring the chirality from the tin precursor to the newly formed lithium carbenoid.

This approach provides a pathway to access configurationally stable, enantioenriched α-chloromethyllithium reagents. These chiral carbenoids can then be trapped by various electrophiles to afford a range of valuable, optically active compounds, effectively translating the stereochemical information from the initial organostannane to the final product.

Mechanistic and Reactivity Investigations of Lithium, Chloromethyl

Fundamental Reaction Pathways

The reactivity of (chloromethyl)lithium is characterized by a delicate balance between several competing reaction pathways. The specific course of a reaction is intricately linked to the substrate, solvent, and the aggregation state of the organolithium species.

Concerted Reaction Mechanisms

In many of its applications, particularly in cyclopropanation reactions, (chloromethyl)lithium is believed to operate through concerted mechanisms. In a concerted reaction, bond-forming and bond-breaking events occur simultaneously in a single transition state, without the formation of a discrete intermediate. Theoretical studies suggest that in the reaction of lithium carbenoids with alkenes, the transfer of the methylene (B1212753) group can proceed through a concerted pathway. This mechanism is often favored as it can avoid high-energy intermediates. The precise nature of the transition state, however, is a subject of detailed computational analysis and can be influenced by factors such as the solvent and the specific substituents on the alkene.

Methylene-Transfer vs. Carbometalation Mechanisms in Cyclopropanation

The cyclopropanation of alkenes by (chloromethyl)lithium and related carbenoids is a cornerstone of its synthetic utility. Two primary mechanistic pathways are often considered: the methylene-transfer mechanism and the carbometalation mechanism.

The methylene-transfer mechanism involves the direct, concerted transfer of the CH₂ group from the lithium carbenoid to the alkene, forming the cyclopropane (B1198618) ring in a single step. This pathway is generally considered to be the more plausible route for many lithium carbenoid-promoted cyclopropanations.

In contrast, the carbometalation mechanism proceeds through a stepwise addition of the carbenoid to the alkene, forming a β-lithioalkyl halide intermediate. This intermediate would then undergo subsequent intramolecular cyclization to yield the cyclopropane product. However, theoretical studies on lithium carbenoids suggest that the carbometalation pathway is often energetically less favorable than the methylene-transfer pathway. The high energy barrier associated with the formation of the carbometalation adduct often precludes it from being a major contributing pathway.

Influence of Halogen Identity on Reactivity (e.g., LiCH₂Br < LiCH₂Cl < LiCH₂F)

The identity of the halogen atom in halomethyllithium compounds (LiCH₂X) significantly influences their stability and reactivity. The general trend in reactivity is observed to be LiCH₂Br < LiCH₂Cl < LiCH₂F. This trend can be attributed to the increasing electronegativity of the halogen from bromine to fluorine.

The more electronegative fluorine atom in fluoromethyllithium (LiCH₂F) stabilizes the carbanionic center to a greater extent through inductive effects. This increased stability translates to lower reactivity. Conversely, the less electronegative bromine in bromomethyllithium (LiCH₂Br) results in a more reactive, less stable carbenoid. (Chloromethyl)lithium exhibits intermediate reactivity. This trend is a critical consideration for synthetic chemists when choosing the appropriate halomethyllithium reagent for a specific transformation, balancing the need for sufficient reactivity with the requirement for thermal stability.

Aggregation Phenomena and Their Mechanistic Implications

Like most organolithium reagents, (chloromethyl)lithium exists in solution not as a simple monomer but as aggregates of various sizes. This aggregation has profound implications for its reactivity and the operative reaction mechanisms.

Formation of Mixed Aggregates (Dimers, Trimers, Tetramers)

(Chloromethyl)lithium readily forms mixed aggregates with other organolithium species, such as lithium amides. Computational studies, specifically using Density Functional Theory (DFT), have shown that in the gas phase, (chloromethyl)lithium can form stable mixed dimers, trimers, and tetramers with compounds like lithium dimethylamide (LiDMA) amanote.com. These aggregates are characterized by lithium and the anionic carbon centers occupying the vertices of various polyhedral structures. The formation of these mixed aggregates can significantly alter the reactivity of the carbenoid, often leading to enhanced or modified selectivity in its reactions.

| Aggregate Type | Components | Predicted Stability (Gas Phase) |

| Mixed Dimer | LiCH₂Cl, LiDMA | Favorable |

| Mixed Trimer | LiCH₂Cl, LiDMA | Favorable |

| Mixed Tetramer | LiCH₂Cl, LiDMA | Favorable |

Table 1: Examples of Mixed Aggregates Formed by (Chloromethyl)lithium with Lithium Dimethylamide as Predicted by DFT Calculations. amanote.com

Role of Lithium Halides in Reaction Stability and Pathway Selectivity

Lithium halides, particularly lithium chloride (LiCl), are often present in solutions of (chloromethyl)lithium, either as byproducts of its synthesis or as additives. These salts are not innocent bystanders; they play a crucial role in the stability and reactivity of the organolithium reagent.

Solvation Effects on Carbenoid Structure and Reactivity

Ethereal solvents such as Tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dimethyl ether (DME) are fundamental in the study and application of organolithium compounds. Their primary role is to solvate the lithium cation, which modifies the aggregation state and reactivity of the carbenoid. Quantum mechanical calculations have been employed to study (chloromethyl)lithium monomers and dimers in both the gas phase and in dimethyl ether. nih.gov These studies indicate that a combination of explicit microsolvation and a continuum reaction field model is necessary to accurately describe the structural and energetic consequences of solvation. nih.gov

In ethereal solvents, the formation of contact ion pairs, where a significant degree of covalent bonding exists between the carbon and the solvated lithium, is a key feature. nih.gov The specific ether can influence the nature of this interaction; for instance, diethyl ether has been observed to favor a higher degree of contact ion pairs in some organolithium systems compared to THF or DME. nih.gov For (chloromethyl)lithium specifically, computational studies predict a standard-state free energy of dimerization in dimethyl ether at 173 K to be 3.7 kcal mol⁻¹. nih.gov This positive value suggests that, under typical experimental conditions, dimers of (chloromethyl)lithium are not expected to be significantly populated, with the monomeric form predominating. nih.gov

| Compound | ΔG°dim (kcal mol⁻¹) | Predicted Aggregation State |

|---|---|---|

| (Fluoromethyl)lithium | -0.9 | Monomer/Dimer Equilibrium |

| (Chloromethyl)lithium | +3.7 | Predominantly Monomeric nih.gov |

A significant effect of solvation by ethereal solvents is the stabilization of charge-separated structures. nih.gov In the gas phase, (chloromethyl)lithium exists with a relatively short lithium-chlorine distance. However, in the presence of a solvent like dimethyl ether, structures where the lithium-halogen distance is considerably increased become stabilized. nih.gov This stabilization arises from the coordination of solvent molecules to the lithium cation. The oxygen atoms of the ether molecules act as Lewis bases, donating electron density to the electropositive lithium center. This interaction weakens the direct C-Li bond and promotes a more ionic, charge-separated character, where the negative charge is more localized on the chloromethyl fragment and the positive charge on the solvated lithium cation. This charge separation is critical for the carbenoid's reactivity in subsequent reactions.

Configurational Stability Studies

The configurational stability of chiral carbenoids is a crucial aspect of their chemistry, determining their utility in stereoselective synthesis. For (chloromethyl)lithium, this has been investigated using a deuterated analogue to create a stereogenic center.

Studies on chiral chloro-[D₁]methyllithium, generated with an enantiomeric excess (ee) of up to 98%, have provided detailed insights into its configurational stability. nih.gov The stability was assessed on two different timescales: microscopic and macroscopic. nih.gov

Microscopic Configurational Stability: This was evaluated by performing the tin-lithium exchange reaction to generate the carbenoid in the presence of an electrophile, benzaldehyde (B42025). nih.gov This setup ensures that the carbenoid is trapped as soon as it is formed, probing its stability on a very short timescale.

Macroscopic Configurational Stability: This was assessed by generating the carbenoid first and then adding the benzaldehyde electrophile after a delay of 30 seconds. nih.gov This method tests whether the stereocenter remains intact for a longer period before reacting.

The research concluded that chloro-[D₁]methyllithium is completely configurationally stable on both the microscopic and macroscopic timescales. nih.gov This high stability is maintained up to -78 °C, which is also the temperature at which the compound begins to rapidly decompose. nih.gov This finding indicates that the barrier to inversion of the carbenoid's configuration is significantly higher than the barrier to its chemical decomposition.

| Stability Assessment | Methodology | Result |

|---|---|---|

| Microscopic | In-situ trapping of the carbenoid with benzaldehyde during its formation. nih.gov | Configurationally stable nih.gov |

| Macroscopic | Addition of benzaldehyde 30 seconds after carbenoid formation. nih.gov | Configurationally stable nih.gov |

Computational and Theoretical Chemistry of Lithium, Chloromethyl

Quantum Mechanical Approaches

Quantum mechanical calculations provide a foundational understanding of the energetic and structural properties of (chloromethyl)lithium and its reactions. These methods range from the widely used Density Functional Theory to more computationally intensive high-level coupled-cluster methods.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has proven to be a powerful method for investigating the reaction mechanisms involving (chloromethyl)lithium. A notable example is its application in studying the cyclopropanation reaction with ketene. Theoretical calculations at the B3LYP level of theory have been employed to map out the potential energy surface of this reaction.

These studies reveal that the reaction proceeds through a three-centered transition state, leading to the formation of cyclopropanone and lithium chloride. The calculations have successfully identified the geometries of the reactants, transition states, and products. Vibrational frequency analysis confirms the nature of the stationary points, with the transition states exhibiting a single imaginary frequency.

A comparative study of halomethyllithium carbenoids (LiCH₂X, where X = Cl, Br, I) has shown that the reactivity trend is LiCH₂Cl > LiCH₂Br > LiCH₂I. This trend is rationalized by the calculated activation barriers, where (chloromethyl)lithium exhibits the lowest energy barrier for the reaction with ketene. nih.gov

| Reactant | Transition State | Activation Energy (kJ/mol) in THF | Reaction Exothermicity (kJ/mol) in THF |

|---|---|---|---|

| LiCH₂Cl + CH₂CO | TS1 | 25.34 | ~247.48 |

| LiCH₂Cl + CH₂CO | TS2 | 25.73 | |

| LiCH₂Br + CH₂CO | TS3 | 28.32 | ~250.13 |

| LiCH₂Br + CH₂CO | TS4 | 29.21 | |

| LiCH₂I + CH₂CO | TS5 | 33.74 | ~252.78 |

| LiCH₂I + CH₂CO | TS6 | 34.31 |

Ab Initio and High-Level Coupled-Cluster Methods (e.g., CCSD(T), QCISD)

For a more accurate description of the electronic structure and energetics of (chloromethyl)lithium, high-level ab initio and coupled-cluster methods are employed. These methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Quadratic Configuration Interaction with Singles and Doubles (QCISD), provide a more rigorous treatment of electron correlation.

Studies on halomethyllithium carbenoids have utilized these high-level quantum mechanical calculations to investigate their structures and aggregation states. itp.ac.cn These methods are crucial for obtaining benchmark-quality data against which other computational methods, like DFT, can be compared. For instance, in the study of fluoromethyllithium and (chloromethyl)lithium carbenoids, high-level calculations were essential in determining the relative energies of monomers and dimers. itp.ac.cn While computationally demanding, these methods offer a higher level of confidence in the predicted properties of these reactive species.

Modeling Aggregation and Solvation

In solution, organolithium compounds, including (chloromethyl)lithium, are known to exist as aggregates and are significantly influenced by the solvent. Computational models are therefore crucial to capture these effects and understand their impact on reactivity.

Implicit Solvation Models (e.g., PCM Methodology)

Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for the bulk effects of a solvent. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum.

Analysis of Electronic Structure and Bonding

Understanding the electronic structure and the nature of the carbon-lithium (C-Li) bond is fundamental to comprehending the reactivity of (chloromethyl)lithium. The presence of an electronegative chlorine atom on the same carbon as the electropositive lithium atom creates a unique electronic environment.

Computational methods like Natural Bond Orbital (NBO) analysis are employed to gain insights into the bonding of such carbenoids. NBO analysis can provide information about the hybridization of the carbenoid carbon, the charge distribution, and the nature of the C-Li and C-Cl bonds. For related magnesium carbenoids, NBO analysis has indicated an increased s-character of the carbenoid carbon in the C-Mg bond and an increased p-character in the C-Cl bond, which helps to explain their unique reactivity and structure. A similar detailed analysis of (chloromethyl)lithium would be invaluable in fully characterizing its electronic properties and carbenoid nature.

Conceptual DFT Tools (e.g., Reaction Force Analysis, Fukui Functions, Local Softness)

Conceptual Density Functional Theory (DFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through various descriptors. mdpi.commdpi.com These tools translate complex quantum mechanical information into chemically intuitive concepts like electronegativity, hardness, and softness, which can be used to analyze reaction mechanisms and predict sites of reactivity. mdpi.comfrontiersin.org

Fukui Functions: The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. videleaf.comnih.gov This allows for the identification of the most likely sites for nucleophilic and electrophilic attack. videleaf.com

For Nucleophilic Attack (ƒ+(r)) : This function identifies regions where the molecule is most susceptible to attack by a nucleophile (i.e., where an extra electron is most favorably accepted). This corresponds to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

For Electrophilic Attack (ƒ-(r)) : This function identifies the sites most susceptible to attack by an electrophile (i.e., where an electron is most easily removed). This is related to the density of the Highest Occupied Molecular Orbital (HOMO).

For a carbenoid like (chloromethyl)lithium, the carbon atom bonded to both lithium and chlorine is expected to be the primary center of reactivity. A Fukui function analysis would quantify the reactivity at each atomic site. It would be expected that the ƒ-(r) function would be largest on the carbenoid carbon, indicating its susceptibility to electrophiles, which is the characteristic reaction of this reagent. Conversely, the ƒ+(r) function would highlight sites prone to nucleophilic attack.

Local Softness: Local softness, s(r), is another descriptor derived from the Fukui function and the global softness of the molecule. It is used to predict and interpret regioselectivity in chemical reactions, often in the context of Pearson's Hard and Soft Acids and Bases (HSAB) principle. mdpi.com The local softness for nucleophilic attack (s+(r)) and electrophilic attack (s-(r)) pinpoints the softest sites within the molecule, which are the preferred locations for reaction with soft reagents. mdpi.com For (chloromethyl)lithium, calculations of local softness would provide a quantitative measure of the carbon atom's ability to act as a nucleophile, complementing the predictions from the Fukui function. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govwikipedia.org This provides a chemically intuitive picture of the electronic structure and bonding within a molecule. wikipedia.orgfaccts.de NBO analysis is particularly useful for quantifying the nature of chemical bonds (i.e., their ionic vs. covalent character) and for identifying stabilizing donor-acceptor interactions between orbitals. wikipedia.org

For (chloromethyl)lithium, an NBO analysis would provide critical insights into the nature of the highly polarized carbon-lithium (C-Li) and carbon-chlorine (C-Cl) bonds.

Bond Character : Based on NBO analyses of similar simple organolithium compounds like methyllithium (B1224462) and t-butyllithium, the C-Li bond in (chloromethyl)lithium is expected to have a very high degree of ionic character. researchgate.net The analysis would yield natural population analysis (NPA) charges, showing a significant negative charge on the carbon atom and a positive charge close to +1 on the lithium atom. researchgate.net The C-Cl bond would also be polarized, but to a lesser extent than the C-Li bond.

By calculating the second-order perturbation energies (E(2)), NBO analysis quantifies the strength of these donor-acceptor interactions, providing a deeper understanding of the electronic factors that govern the compound's structure and reactivity. nih.gov

Energetic and Thermodynamic Characterization of Intermediates and Transition States

Standard-State Free Energies of Dimerization and Aggregation

Like many organolithium reagents, (chloromethyl)lithium exists not as a simple monomer but as aggregates in solution. nih.govlongdom.org Computational studies using high-level quantum mechanical calculations have been employed to determine the thermodynamic favorability of forming these aggregates.

The dimerization of (chloromethyl)lithium has been investigated theoretically. In dimethyl ether as a solvent, the standard-state free energy of dimerization (ΔG°dimer) at 173 K is predicted to be endergonic. nih.gov This suggests that under typical experimental conditions, the dimer of (chloromethyl)lithium is not a significantly populated species in this solvent. nih.gov

In addition to self-aggregation, (chloromethyl)lithium can form mixed aggregates with other lithium compounds, such as lithium amides. Density functional theory (DFT) calculations have been performed to examine the formation of mixed aggregates between (chloromethyl)lithium and lithium dimethylamide (LiDMA). nih.gov In the gas phase, the formation of mixed dimers, trimers, and tetramers is readily observed. nih.govresearchgate.net However, solvation with tetrahydrofuran (B95107) (THF) disfavors the formation of larger mixed tetramers and makes the free energies for the formation of mixed dimers and trimers less exergonic. nih.govresearchgate.net

Below is a table summarizing the calculated standard-state free energies for the dimerization and mixed aggregation of (chloromethyl)lithium.

Table 1: Standard-State Free Energies of Dimerization and Aggregation for (chloromethyl)lithium. Data for mixed aggregates with LiDMA are from Pratt et al. nih.gov

Spectroscopic Elucidation Principles and Structural Characterization of Lithium, Chloromethyl and Its Aggregates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the foremost technique for studying the structure and dynamics of organolithium compounds in solution. By probing the magnetic environments of specific nuclei, it can provide detailed information on molecular connectivity, aggregation, and electronic structure.

¹H, ⁷Li, ¹³C, and ¹⁵N NMR for Structural and Aggregation State Analysis

A multi-nuclear NMR approach is essential for characterizing species like (chloromethyl)lithium. Each nucleus offers a unique window into the molecule's structure and its interactions.

¹H NMR: Proton NMR would be used to observe the chemical shift and coupling constants of the methylene (B1212753) (CH₂) protons. The position of this signal can indicate the degree of carbanionic character on the carbon atom.

¹³C NMR: Carbon-13 NMR is particularly informative. It directly probes the carbon skeleton, and the chemical shift of the α-carbon (the carbon bonded to lithium) is highly sensitive to its electronic environment and hybridization. Furthermore, the observation of scalar coupling between ¹³C and lithium isotopes (⁶Li or ⁷Li) can definitively confirm the C-Li bond and provide insight into the aggregation state. For instance, the multiplicity of the carbon signal coupled to lithium can help distinguish between monomers, dimers, and higher-order aggregates.

⁷Li and ⁶Li NMR: Lithium NMR is the most direct method for studying the metallic center and the state of aggregation. Organolithium compounds commonly exist as aggregates (dimers, tetramers, hexamers) in solution, and the chemical shift of the lithium nucleus is distinct for each aggregation state. While ⁷Li is the more abundant and sensitive nucleus, ⁶Li, with its smaller quadrupole moment, often provides sharper signals and more easily resolved coupling information. Isotopic labeling studies, such as the "isotopic fingerprint" method using ⁶Li, can be a powerful tool for determining the composition of mixed aggregates.

¹⁵N NMR: This technique is not directly applicable to (chloromethyl)lithium itself but is invaluable when studying its complexes with nitrogen-containing donor ligands like tetramethylethylenediamine (TMEDA). Changes in the ¹⁵N chemical shifts of the ligand upon coordination to the lithium center can confirm complexation and provide information about the stoichiometry and geometry of the solvated species.

While extensive experimental data for (chloromethyl)lithium is scarce, high-level quantum mechanical calculations suggest that it is less prone to aggregation than its fluorine-containing counterpart, fluoromethyllithium. The predicted free energy of dimerization for (chloromethyl)lithium in dimethyl ether is positive, indicating that the monomer is the thermodynamically favored species in solution. This suggests that, under typical conditions, dimers of chloroalkyllithiums may not be present at detectable levels.

Chemical Shift Signatures (e.g., Deshielding of α-Carbon)

The chemical shifts observed in NMR spectra are dictated by the local electronic environment of the nucleus. For (chloromethyl)lithium, two opposing electronic effects influence the ¹³C chemical shift of the α-carbon:

Shielding by the Carbanionic Center: The partial negative charge on the α-carbon, resulting from the polarized C-Li bond, would typically cause an upfield shift (shielding) compared to a neutral analogue like chloromethane.

Deshielding by the Electronegative Chlorine Atom: The electron-withdrawing inductive effect of the adjacent chlorine atom pulls electron density away from the α-carbon. This effect causes a downfield shift (deshielding).

The final observed chemical shift is a balance of these two effects. In many α-haloorganolithium compounds, the inductive deshielding from the halogen is a dominant factor, leading to a significant downfield shift for the α-carbon compared to non-halogenated alkyllithiums. This deshielding is a key spectroscopic signature for this class of compounds. While precise experimental values for (chloromethyl)lithium are not widely reported, ab initio calculations provide a theoretical means to predict these shifts with increasing accuracy.

Table 1: Expected NMR Chemical Shift Regions for (Chloromethyl)lithium

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H (in -CH₂-) | 1.0 - 3.0 | Electronic environment of protons; coupling constants. |

| ¹³C (in -CH₂-) | 5 - 40 | Sensitive to carbanionic character and deshielding by chlorine. ¹³C-⁶/⁷Li coupling reveals aggregation. |

| ⁷Li | -1 to 2 | Indicates aggregation state (monomer, dimer, etc.) and solvation environment. |

Note: The values in this table are illustrative and based on typical ranges for related organolithium compounds. Actual values may vary based on solvent, temperature, and concentration.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Molecular Structure and Conformational Analysis

IR spectroscopy measures the absorption of infrared radiation corresponding to a molecule's vibrational modes that induce a change in the molecular dipole moment. For (chloromethyl)lithium, IR spectroscopy would be expected to identify characteristic vibrational frequencies associated with its specific bonds.

Key expected vibrational modes include:

C-H Stretching: Typically observed in the 2800-3000 cm⁻¹ region.

CH₂ Scissoring/Deformation: Expected around 1400-1450 cm⁻¹.

C-Cl Stretching: Generally found in the 600-800 cm⁻¹ region. The position of this band can be sensitive to conformational changes.

C-Li Stretching: This vibration occurs at low frequencies, typically in the far-IR region (300-600 cm⁻¹). Its observation would provide direct evidence of the carbon-lithium bond.

By analyzing the number and frequencies of these bands, one can gain insight into the molecular symmetry and structure. For instance, the formation of different aggregates or solvate complexes would likely lead to shifts in these vibrational frequencies, particularly the C-Li stretch, providing a means to study these species.

Raman Spectroscopy for Rotational Isomerism Studies

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It detects vibrational modes that involve a change in the polarizability of the molecule. Since the selection rules for Raman are different from IR, it often provides information on vibrations that are weak or forbidden in the IR spectrum, such as symmetric stretches in centrosymmetric molecules.

One of the key applications of Raman spectroscopy is the study of rotational isomerism (or conformational isomerism). Molecules with single bonds can often exist as a mixture of different rotational isomers (rotamers), which can be interconverted by rotation around a single bond. In the case of (chloromethyl)lithium, rotation around the C-C bond (if it were part of a larger chain) or interactions with solvent molecules could lead to different stable conformations.

These different conformers would have slightly different vibrational frequencies. By measuring the Raman spectrum at different temperatures, one can observe changes in the relative intensities of the bands corresponding to each isomer. This allows for the determination of the relative thermodynamic stabilities (ΔH° and ΔS°) of the conformers.

Table 2: Principal Vibrational Modes for (Chloromethyl)lithium

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typically Stronger In |

|---|---|---|

| C-H Stretch | 2800 - 3000 | IR & Raman |

| CH₂ Scissor | 1400 - 1450 | IR |

| C-Cl Stretch | 600 - 800 | IR & Raman |

| C-Li Stretch | 300 - 600 | Raman |

Note: This table presents generalized frequency ranges for the constituent functional groups.

X-ray Crystallography for Solid-State Aggregate Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.

For organolithium compounds, X-ray crystallography is particularly powerful for unambiguously establishing the structure of their aggregates. While NMR can provide information about aggregation in solution, X-ray crystallography reveals the exact solid-state structure, including:

Aggregation Number: It can confirm whether the compound exists as a monomer, dimer, tetramer, or higher-order aggregate.

Core Geometry: It shows the arrangement of the lithium and α-carbon atoms that form the core of the aggregate (e.g., a distorted cubane (B1203433) for a tetramer).

Solvation: The number and position of any coordinating solvent molecules (like THF or ether) are clearly resolved.

To date, a single-crystal X-ray structure of (chloromethyl)lithium has not been reported in the literature. This is likely due to its high reactivity and thermal instability, which make the growth of suitable single crystals exceptionally difficult. However, the crystal structures of numerous other alkyllithium compounds have been determined, revealing a rich diversity of aggregated and solvated forms. Should a crystal structure for (chloromethyl)lithium be obtained, it would provide invaluable benchmark data for calibrating computational models and understanding the fundamental structural properties of this important carbenoid.

Carbonyl and Imine Homologations

The high nucleophilicity of (chloromethyl)lithium allows it to readily add to the electrophilic carbon of carbonyls and imines. These reactions provide a direct route to one-carbon homologated products like β-halo-alcohols and β-halo-amines, which are valuable synthetic intermediates.

The reaction of (chloromethyl)lithium with aldehydes and ketones provides an efficient method for the synthesis of chlorohydrins (β-chloro-alcohols). The reagent, generated in situ from chloroiodomethane (B1360106) and an organolithium base like n-butyllithium or methyllithium (B1224462), adds to the carbonyl group to form a lithium alkoxide intermediate. Immediate acidic workup protonates the alkoxide, yielding the chlorohydrin product. If the reaction mixture is allowed to warm before workup, intramolecular substitution of the chloride by the alkoxide can occur, leading to the formation of epoxides.

Similarly, (chloromethyl)lithium adds to the C=N double bond of imines to furnish β-chloroamines. This transformation offers a direct pathway to these important synthetic precursors for nitrogen-containing compounds like aziridines. A study by Concellón et al. demonstrated the synthesis of various β-chloroamines from N-sulfonyl-protected imines. The reaction proceeds cleanly, providing the desired products in good yields. nih.govresearchgate.net

Table 1: Synthesis of β-Chloroamines via Addition of (Chloromethyl)lithium to N-Sulfonylimines. nih.gov

| Entry | Imine Substrate (R-group) | Product | Yield (%) |

| 1 | Ph | N-(1-Chloro-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide | 85 |

| 2 | 4-MeO-C₆H₄ | N-(1-Chloro-3-(4-methoxyphenyl)propan-2-yl)-4-methylbenzenesulfonamide | 82 |

| 3 | 4-Cl-C₆H₄ | N-(1-Chloro-3-(4-chlorophenyl)propan-2-yl)-4-methylbenzenesulfonamide | 88 |

| 4 | 2-Furyl | N-(1-Chloro-3-(furan-2-yl)propan-2-yl)-4-methylbenzenesulfonamide | 75 |

| 5 | Cyclohexyl | N-(1-Chloro-3-cyclohexylpropan-2-yl)-4-methylbenzenesulfonamide | 80 |

In reactions with α,β-unsaturated carbonyl compounds (enones), nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon in a conjugate manner (1,4-addition). The reactivity of the nucleophile is a key determinant of the reaction pathway. Hard nucleophiles, such as organolithium reagents, typically favor the kinetically controlled 1,2-addition.

(Chloromethyl)lithium is considered a hard nucleophile, and its reactions with cyclic enones demonstrate high chemoselectivity for 1,2-addition. researchgate.net This selective attack on the carbonyl carbon leads to the formation of allylic chlorohydrins, preserving the carbon-carbon double bond of the enone system. For instance, the addition of (chloromethyl)lithium to cyclohexenone results exclusively in the formation of 1-(chloromethyl)cyclohex-2-en-1-ol. This predictable selectivity makes it a useful tool for the functionalization of enones at the carbonyl position without affecting the alkene moiety. researchgate.netyoutube.com

The reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides often suffers from over-addition, leading to tertiary alcohols instead of the desired ketones. Weinreb amides (N-methoxy-N-methylamides) circumvent this issue due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.

This principle is effectively applied in the reaction of (chloromethyl)lithium with Weinreb amides to produce α-chloro ketones. The exceptional stability of the intermediate formed with the Weinreb amide prevents a second addition of the carbenoid. nih.gov This methodology has been extended to the synthesis of α,β-unsaturated α′-haloketones. A chemoselective addition of (chloromethyl)lithium to Weinreb amides derived from α,β-unsaturated carboxylic acids provides a direct and efficient route to these valuable synthetic intermediates in high yields. nih.gov

Furthermore, this strategy has been successfully employed in the synthesis of functionalized α-arylamino-α′-chloro ketones. Using Weinreb amides derived from N-arylglycines, the chemoselective homologation with in situ generated (chloromethyl)lithium proceeds in high yield. This transformation is not feasible with the corresponding glycine esters, highlighting the essential role of the Weinreb amide in controlling the reactivity and preventing unwanted side reactions. nih.gov

(Chloromethyl)lithium also serves as an effective nucleophile in reactions with isocyanates. The addition of the carbenoid to the central carbonyl carbon of the isocyanate group (R-N=C=O) generates a lithium amide intermediate. Subsequent aqueous workup protonates the nitrogen, yielding N-substituted 2-chloroacetamides (α-haloacetamides).

A study by Pace et al. demonstrated that this reaction provides a versatile and direct route to a variety of N-substituted 2-haloacetamides. nih.govorganic-chemistry.org The process is highly chemoselective and tolerates a wide range of functional groups on the isocyanate substrate, including sterically demanding substituents. A key advantage of this method is its compatibility with chiral isocyanates, as the reaction proceeds with no erosion of enantiomeric purity. nih.govorganic-chemistry.org

Table 2: Synthesis of α-Chloroacetamides from Isocyanates and (Chloromethyl)lithium. organic-chemistry.org

| Entry | Isocyanate Substrate (R-group) | Product | Yield (%) |

| 1 | Cyclohexyl | N-Cyclohexyl-2-chloroacetamide | 94 |

| 2 | tert-Butyl | N-(tert-Butyl)-2-chloroacetamide | 91 |

| 3 | Phenyl | N-Phenyl-2-chloroacetamide | 89 |

| 4 | 4-Chlorophenyl | N-(4-Chlorophenyl)-2-chloroacetamide | 95 |

| 5 | (S)-1-Phenylethyl | (S)-2-Chloro-N-(1-phenylethyl)acetamide | 93 |

Boron-Mediated Homologations (Matteson Reactions)

The Matteson homologation is a powerful and widely used method for the stereospecific one-carbon extension of boronic esters. This reaction utilizes α-halomethyl organolithium reagents to insert a methylene group into a carbon-boron bond, enabling the iterative construction of complex carbon skeletons with high stereocontrol.

In the Matteson homologation, (chloromethyl)lithium adds to the electrophilic boron atom of a boronic ester to form a tetracoordinate boronate "ate" complex. organic-chemistry.org This intermediate is stable at low temperatures (-78 °C) but undergoes a spontaneous, stereospecific 1,2-migration upon warming. nih.govorganic-chemistry.org In this rearrangement, an alkyl or aryl group migrates from the boron atom to the adjacent carbon of the chloromethyl group, displacing the chloride ion. The result is a one-carbon homologated boronic ester.

The process is highly efficient and has become a cornerstone of asymmetric synthesis, particularly when chiral diols are used as auxiliaries on the boronic ester. The stereochemical information is reliably transferred during the rearrangement, allowing for the predictable synthesis of chiral products. This reaction provides a robust method for chain extension in the synthesis of complex natural products. organic-chemistry.org

Stereoselective Aspects in Chiral Boronic Ester Transformations

The reaction of lithium, (chloromethyl)- with chiral boronic esters provides a powerful method for the asymmetric synthesis of carbon chains. The stereochemical outcome of these transformations is predominantly controlled by the chiral auxiliary attached to the boron atom, leading to high levels of diastereoselectivity. A widely employed chiral auxiliary is pinanediol, derived from α-pinene. When a boronic ester derived from (+)-pinanediol is treated with (dichloromethyl)lithium, the resulting α-chloro boronic ester is formed with high diastereomeric purity, often exceeding 99% of a single diastereomer. This high stereoselectivity is attributed to the steric hindrance imposed by the pinanediol group, which directs the approach of the incoming nucleophile.

The mechanism involves the formation of a borate complex, which then rearranges with the migration of the alkyl group from boron to the adjacent carbon, displacing a chloride ion. This 1,2-metallate rearrangement proceeds with high fidelity, translating the stereochemistry of the chiral auxiliary into the newly formed stereocenter. nih.govuni-saarland.de The resulting α-chloro boronic esters are configurationally stable and can undergo subsequent nucleophilic substitution with high stereospecificity, allowing for the iterative installation of adjacent chiral centers. nih.gov For instance, the synthesis of the elm bark beetle pheromone component, (3S,4S)-4-methyl-3-heptanol, was achieved using this methodology, starting from (+)-pinanediol propylboronate. iupac.org

The choice of the chiral directing group is crucial for achieving high stereoselectivity. While pinanediol is highly effective, other chiral diols, such as (R,R)-2,3-butanediol, have also been utilized, yielding good to excellent diastereoselectivity. The ability to use both enantiomers of chiral auxiliaries like pinanediol provides access to both enantiomers of the target molecules. This substrate-controlled approach offers a reliable and predictable method for constructing complex chiral molecules. uni-saarland.denih.govnih.gov

Iterative Homologation Strategies in Complex Molecule Synthesis

The stereoselective nature of the reaction between lithium, (chloromethyl)- and chiral boronic esters forms the basis of powerful iterative homologation strategies for the synthesis of complex molecules with multiple stereocenters. uni-saarland.de This process, often referred to as "Stereospecific Reagent-Controlled Homologation" (StReCH), allows for the programmed, step-by-step construction of carbon chains with precise control over stereochemistry. acs.org

The iterative cycle begins with the reaction of a chiral boronic ester with (chloromethyl)lithium or a related carbenoid to generate a chain-extended α-chloro boronic ester with a new stereocenter. acs.orgacs.org Due to the high stability and ease of purification of pinacol (B44631) boronates, the product of one homologation cycle can be readily isolated and used as the substrate for the next. acs.org This allows for the sequential addition of carbon units, with the stereochemistry of each new center dictated by the chiral auxiliary on the boron atom.

This strategy has been successfully applied to the synthesis of natural products. For example, the pheromone of the cigarette beetle, serricornin, was synthesized using a strategy that involved multiple chain extensions of a chiral boronic ester with reagents including (chloromethyl)lithium and (dichloromethyl)lithium. acs.org A key advantage of this iterative approach is its convergent nature, allowing for the rapid assembly of complex carbon skeletons from simple starting materials. The predictable stereochemical outcome of each homologation step simplifies the planning and execution of complex total syntheses. nih.gov

The following table illustrates a representative iterative homologation sequence:

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | Chiral Alkyl Boronic Ester | (Chloromethyl)lithium | α-Chloro Boronic Ester | One-carbon homologation |

| 2 | α-Chloro Boronic Ester | Grignard or Organolithium Reagent | Chain-extended Alkyl Boronic Ester | Alkylation with inversion |

| 3 | Chain-extended Alkyl Boronic Ester | (Chloromethyl)lithium | α-Chloro Boronic Ester | Second homologation |

| 4 | ... | ... | ... | Further chain extension |

Silicon-Directed Transformations

Synthesis of (Chloromethyl)silanes via Chlorosilane Reactions

A highly effective method for the synthesis of (chloromethyl)silanes involves the reaction of various chlorosilanes with lithium, (chloromethyl)-. acs.org This method is particularly valuable as it is applicable to a wide range of chlorosilanes, including those with reactive functional groups that may not be compatible with other synthetic methods. acs.org The lithium, (chloromethyl)- is typically generated in situ at low temperatures (e.g., -78°C) from the reaction of bromochloromethane (B122714) with n-butyllithium in tetrahydrofuran (B95107) (THF). acs.orgmdpi.com

The reaction proceeds via a direct nucleophilic displacement of the chloride on the silicon atom by the carbanionic center of (chloromethyl)lithium. acs.org This approach consistently provides high yields of the corresponding (chloromethyl)silanes. acs.org A significant advantage of this method is its tolerance for various functionalities on the silicon substrate, such as Si-H, Si-Si, Si-vinyl, and Si-allyl bonds, which might otherwise react under different conditions. acs.org

The versatility of this reaction is demonstrated by its successful application to the synthesis of a variety of (chloromethyl)silanes, as shown in the table below.

| Chlorosilane Substrate | Product | Yield (%) |

| Me3SiCl | Me3SiCH2Cl | 85 |

| PhMe2SiCl | PhMe2SiCH2Cl | 92 |

| Me3SiSiMe2Cl | Me3SiSiMe2CH2Cl | 95 |

| HMe2SiCl | HMe2SiCH2Cl | 78 |

| (CH2=CH)Me2SiCl | (CH2=CH)Me2SiCH2Cl | 85 |

| Data sourced from Kobayashi & Pannell (1991) acs.org |

This method can also be extended to the synthesis of (bromomethyl)- and (iodomethyl)silanes by using the appropriate dihalomethane precursors. acs.org Furthermore, the reaction is not limited to silicon halides, as it can be successfully applied to the chloromethylation of other group 14 element halides, such as those of germanium, tin, and lead. acs.org

Reactivity in Hypercoordinate Silicon Chemistry (e.g., Spirosilanes)

Lithium, (chloromethyl)- has proven to be a valuable reagent in the field of hypercoordinate silicon chemistry. It can add to tetracoordinate silicon species to generate stable pentacoordinate chloromethylsilicates. mdpi.com A notable example is the reaction of in situ generated (chloromethyl)lithium with a spirosilane at low temperatures (-80°C), which leads to the formation of a stable chloromethyl adduct. mdpi.com

In this transformation, the (chloromethyl)lithium attacks the electrophilic silicon center of the spirosilane, resulting in the formation of a pentacoordinate silicon species. mdpi.com X-ray diffraction analysis of such a product confirmed the pentacoordinate nature of the silicon atom, which adopts a geometry close to a trigonal bipyramid. The two oxygen atoms of the ligand occupy the axial positions, while the newly introduced chloromethyl group resides in an equatorial position. mdpi.com

These hypercoordinate chloromethylsilicates are versatile intermediates. The chloride ligand can be displaced by strong nucleophiles such as alkyllithium and aryllithium reagents, allowing for further functionalization at the silicon center. mdpi.com This reactivity opens up avenues for the synthesis of a variety of complex organosilicon compounds that would be difficult to access through other means.

Sila-Matteson Rearrangements and Methylene Insertion into Si-C Bonds

The reactivity of lithium, (chloromethyl)- with organosilicon compounds can also lead to rearrangement reactions analogous to the Matteson rearrangement observed in boron chemistry. This "sila-Matteson rearrangement" involves the formation of a pentacoordinate silicon intermediate, followed by the migration of a substituent from the silicon atom to the adjacent carbon of the chloromethyl group, with concurrent displacement of the chloride. researchgate.net

This intramolecular rearrangement provides a pathway for the synthesis of silylated heterocyclic compounds. researchgate.netnih.gov The reaction is believed to proceed through a common pentaorganosilicate intermediate. The regioselectivity of the rearrangement can be influenced by the electronic properties of the substituents on the migrating group. nih.gov

In certain contexts, the reaction of hypercoordinate silicon species containing a chloromethyl group can result in a formal insertion of a methylene group into a Si-C bond. For instance, under Lewis acidic conditions, a pentacoordinate chloromethylsilicate can rearrange, leading to the formation of a new product where a methylene unit has been inserted into one of the silicon-carbon bonds of the original ligand framework. mdpi.com This type of rearrangement expands the synthetic utility of (chloromethyl)lithium in organosilicon chemistry, enabling skeletal modifications and the construction of more complex silicon-containing architectures.

Other Carbon-Carbon Bond Forming Reactions

Beyond its applications in boron and silicon chemistry, lithium, (chloromethyl)- is a versatile reagent for forming carbon-carbon bonds with a variety of organic electrophiles. A prominent example is its reaction with carbonyl compounds, such as ketones and aldehydes. rsc.orgsemanticscholar.org

The addition of in situ generated (chloromethyl)lithium to a ketone at low temperatures (-78°C) affords a chlorohydrin intermediate. rsc.orgsemanticscholar.org This intermediate can be isolated or used directly in subsequent transformations. For instance, treatment of the chlorohydrin with a strong base can induce intramolecular cyclization to form an epoxide. semanticscholar.org

Alternatively, the lithium alkoxide of the chlorohydrin can be further lithiated at the chloromethyl group using a strong reducing agent like lithium naphthalenide. This generates a β-oxidoalkyl-lithium species, a bifunctional intermediate that can react with a range of electrophiles. rsc.org This strategy allows for the introduction of two different functional groups in a single operation, making it a powerful tool for the synthesis of polyfunctionalized molecules.

The following table summarizes the reaction of a β-oxidoalkyl-lithium compound (derived from cyclohexanone and (chloromethyl)lithium) with various electrophiles:

| Electrophile | Product |

| Deuterium oxide (D2O) | 1-(Deuteriomethyl)cyclohexan-1-ol |

| Dimethyl disulfide (MeSSMe) | 1-((Methylthio)methyl)cyclohexan-1-ol |

| Carbon dioxide (CO2) | 2-(1-Hydroxycyclohexyl)acetic acid |

| Cyclohexanone | 1,1'-(Oxiran-2-ylmethyl)bis(cyclohexan-1-ol) |

| Allyl bromide | 1-(But-3-en-1-yl)cyclohexan-1-ol |

| Adapted from Barluenga et al. (1987) rsc.org |

Additionally, mixed lithium-magnesium carbenoids, such as (chloromethyl)magnesium chloride-lithium chloride (ClCH₂MgCl·LiCl), which can be considered a related reagent, exhibit high chemoselectivity in reactions with functionalized aromatic aldehydes to produce aromatic chlorohydrins in high yields. organic-chemistry.orgthieme-connect.de These reactions are often tolerant of other functional groups present in the aldehyde, eliminating the need for protecting groups. organic-chemistry.org

Emerging Trends and Future Research Trajectories in Lithium, Chloromethyl Chemistry

Integration with Sustainable Chemical Synthesis

A major thrust in modern chemistry is the development of processes that are not only efficient but also sustainable. For highly reactive and often thermally unstable reagents like (chloromethyl)lithium, this presents a unique challenge. Traditional batch reactions requiring cryogenic temperatures, inert atmospheres, and volatile organic solvents are increasingly being re-evaluated. The integration of (chloromethyl)lithium chemistry with sustainable practices focuses on minimizing waste, reducing energy consumption, and utilizing greener reaction media.

Continuous flow chemistry has emerged as a powerful technology for handling hazardous and unstable intermediates like organolithium compounds. By conducting reactions in small-volume, continuous-flow reactors, significant advantages in terms of safety, scalability, and control can be realized. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control and mitigating the risk of thermal runaways, a common concern in large-scale batch organolithium reactions.

This precise control allows reactions involving carbenoids, which are often conducted at temperatures as low as -78°C or even -100°C in batch, to be run at significantly higher temperatures (e.g., -20°C or -15°C) in flow systems. This not only improves reaction kinetics but can also enhance the solubility of reagents, leading to more stable and long-term reactor operation. The ability to rapidly mix reagents and precisely control residence times, often on the order of seconds or even milliseconds, allows for the in situ generation and immediate consumption of unstable species like (chloromethyl)lithium and its analogues, such as dichloromethyllithium and bromomethyllithium. This "just-in-time" generation minimizes decomposition and side reactions, leading to higher yields and purities.

Several studies have demonstrated the scalability of organolithium flow chemistry, transitioning from gram-scale production over minutes to kilogram-scale output in a matter of hours. This technology is proving invaluable for turning complex, hazardous reactions into robust and scalable industrial processes.

Table 1: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions

| Feature | Traditional Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Temperature Control | Difficult to manage exotherms; requires very low temperatures (-78°C or lower) | Excellent heat dissipation; allows for reactions at higher, more practical temperatures (e.g., -20°C) |

| Safety | High risk of thermal runaway with large volumes | Minimized risk due to small reactor volume and superior temperature control |

| Scalability | Scaling up is often non-linear and challenging | Readily scalable by extending operation time or using parallel reactors |

| Mixing | Dependent on stirrer efficiency; can be slow and inefficient | Rapid and highly efficient mixing, often in milliseconds |

| Reagent Stability | Unstable intermediates may decompose before use | In situ generation and immediate use minimizes decomposition |

| Process Control | Manual or semi-automated control of additions and temperature | Precise, automated control over stoichiometry, residence time, and temperature |

The traditional reliance of organolithium chemistry on volatile, flammable, and often toxic organic solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and hexane (B92381) is a significant environmental concern. A groundbreaking area of research has shattered the long-held belief that these reagents can only be handled under strictly inert and anhydrous conditions. Recent studies have demonstrated the successful application of Deep Eutectic Solvents (DESs) as a green, biorenewable medium for organolithium reactions. scispace.comscispace.comnih.gov

DESs are mixtures of a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen-bond donor (such as glycerol (B35011) or urea) that form a liquid with a melting point significantly lower than its individual components. scispace.comnih.gov Remarkably, chemoselective additions of organolithium reagents to ketones and imines have been achieved in DESs at room temperature and, in some cases, even in the presence of air. scispace.comnih.gov These reactions proceed in seconds without the need for additives and avoid common side reactions like enolization or reduction. scispace.com

The success of these reactions in protic, air-tolerant media is attributed to a kinetic activation of the organolithium reagent within the DES, which favors the desired nucleophilic addition over competing hydrolysis. scispace.comscispace.com This paradigm shift suggests that the unique microenvironment of the DES can stabilize the organolithium species and modulate its reactivity in unexpected ways. While the application of DESs specifically to (chloromethyl)lithium is still a nascent area, these findings open an exciting new frontier for performing organolithium chemistry under drastically more sustainable and safer conditions.

Application in Assembly Line Synthesis and Complex Molecule Construction

The precise, iterative construction of complex molecules is a central goal of organic synthesis. "Assembly line synthesis," inspired by natural processes like polyketide biosynthesis, involves the sequential addition of building blocks to a growing molecular chain with high control over stereochemistry. core.ac.uk (Chloromethyl)lithium is finding a niche as a crucial C1 building block in such iterative strategies, particularly in the context of reagent-controlled homologation of boronic esters (Matteson Homologation).

A key example is the iterative Stereospecific Reagent-Controlled Homologation (StReCH) process. acs.org This methodology allows for the programmed synthesis of molecules with multiple, defined stereocenters. In a multi-step cycle, a chiral boronic ester can be extended by a two-carbon unit using an enantioenriched α-chloroalkyllithium reagent, followed by a one-carbon extension using (chloromethyl)lithium. acs.org The (chloromethyl)lithium, typically generated in situ from chloroiodomethane (B1360106) and n-butyllithium, adds to the boron atom, forming a boronate complex. Subsequent rearrangement inserts the CH₂ group between the boron and the organic substituent, effectively elongating the carbon chain by one atom while regenerating a boronic ester ready for the next cycle. acs.orgmdpi.com

This application showcases the potential of (chloromethyl)lithium as a high-fidelity reagent for the programmed assembly of complex organic structures. Its ability to act as a simple yet effective methylene (B1212753) ("-CH₂-") donor within a controlled, iterative sequence is a powerful tool for building molecular complexity in a predictable, step-wise manner.

Advancements in Computational Prediction and Mechanistic Elucidation

As the synthetic applications of (chloromethyl)lithium expand, so does the need for a fundamental understanding of its structure, stability, and reactivity. Modern computational chemistry, particularly using Density Functional Theory (DFT), is providing unprecedented insight into the behavior of this elusive carbenoid.

A key aspect of organolithium chemistry is the tendency of reagents to form aggregates (dimers, trimers, tetramers) in solution, which can significantly influence their reactivity. Computational studies have explored the formation of mixed aggregates between (chloromethyl)lithium and other species present in the reaction, such as lithium halides (a byproduct of their formation) or lithium amides (used as bases). nih.govresearchgate.net These calculations reveal that mixed dimers, trimers, and tetramers can readily form and may coexist in equilibrium with the monomeric carbenoid. nih.govresearchgate.net The formation of these aggregates, and their relative stabilities, are highly dependent on the solvent, with explicit coordination of THF molecules playing a crucial role. oup.com

Furthermore, computational models are being used to elucidate reaction mechanisms. For instance, studies on the cyclopropanation of alkenes by halomethyllithium carbenoids have computationally compared the concerted (methylene transfer) pathway versus a stepwise (carbometalation) pathway. oup.com These theoretical results support experimental evidence, showing a preference for the concerted pathway and detailing how aggregation and solvation affect the activation energies of these routes. oup.com Research into the configurational stability of chiral versions of (chloromethyl)lithium has also been conducted, revealing that while chemically labile, it is remarkably stable against racemization up to its decomposition temperature of -78°C. nih.gov This type of detailed mechanistic and structural information is vital for rationally designing new reactions and optimizing existing ones for higher efficiency and selectivity.

Table 2: Investigated Properties of (Chloromethyl)lithium via Computational Methods

| Property Investigated | Computational Method | Key Findings |

|---|---|---|

| Aggregation State | Density Functional Theory (DFT) | Forms mixed aggregates (dimers, trimers, tetramers) with lithium halides and amides. nih.govresearchgate.net |

| Effect of Solvation | DFT with explicit solvent molecules | THF solvation disfavors the formation of some mixed aggregates and influences the stability of different aggregate structures. nih.govoup.com |

| Reaction Mechanisms | DFT | Cyclopropanation reactions are predicted to proceed via a concerted pathway, which is influenced by the carbenoid's aggregation state. oup.com |